4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C14H19ClN2O3S. It is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-ethylpiperidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as solvent extraction, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophilic sites on proteins and enzymes. This reaction can lead to the inhibition of enzyme activity by modifying the active site or other critical regions of the enzyme. The molecular targets and pathways involved depend on the specific enzyme or protein being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
- 4-(2-Propylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
- 4-(2-Butylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
Uniqueness
4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its reactivity and interaction with biological molecules. This makes it particularly useful in the design of selective enzyme inhibitors and other bioactive compounds .
Properties
IUPAC Name |
4-[(2-ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-12-5-3-4-10-17(12)14(18)16-11-6-8-13(9-7-11)21(15,19)20/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQIZDDVUOOLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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